1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine
Description
1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine is a piperazine derivative characterized by a sulfonyl bridge connecting the piperazine core to a 4-(2-methoxyphenoxy)phenyl substituent, with an ethyl group at the N1 position of the piperazine ring. This structure combines a sulfonamide moiety, a methoxyphenoxy aromatic system, and an ethyl side chain, features commonly associated with modulating biological activity in receptor-binding or enzyme inhibition contexts .
Properties
IUPAC Name |
1-ethyl-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-20-12-14-21(15-13-20)26(22,23)17-10-8-16(9-11-17)25-19-7-5-4-6-18(19)24-2/h4-11H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOHPINRADNWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine typically involves the reaction of 1-ethylpiperazine with 4-(2-methoxyphenoxy)benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Piperazine Ring Functionalization
The secondary amines in the piperazine ring exhibit nucleophilic character, enabling alkylation, acylation, and other N-centered reactions.
Alkylation Reactions
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Ethylene Oxide Addition : Piperazine derivatives react with ethylene oxide under basic conditions to form hydroxyethyl derivatives . For this compound, reaction with ethylene oxide could yield 1-(2-hydroxyethyl)-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine (Fig. 1A).
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Reagents : Ethylene oxide, KOH/EtOH
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Mechanism : Nucleophilic attack by the piperazine nitrogen on the electrophilic ethylene oxide, followed by ring opening.
Acylation Reactions
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Isocyanate Reactivity : The secondary amine reacts with isocyanates (e.g., phenyl isocyanate) to form urea derivatives . This would produce 1-ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}-N-phenylpiperazine-1-carboxamide (Fig. 1B).
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Reagents : Phenyl isocyanate, DCM, RT
Sulfonyl Group Reactivity
The sulfonyl group (-SO2-) participates in both nucleophilic and reductive transformations.
Nucleophilic Substitution
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Displacement by Thiols : The sulfonyl group can undergo nucleophilic substitution with thiols (e.g., benzyl mercaptan) under basic conditions, forming thioether derivatives .
Product : 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]thio}piperazine
Conditions : NaOH, EtOH, reflux
Reduction to Sulfide
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LiAlH4 Reduction : The sulfonyl group may be reduced to a sulfide (-S-) using LiAlH4, though this reaction has not been experimentally verified for this specific compound.
Product : 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfanyl}piperazine
Methoxyphenoxy Ether Reactivity
The aryl ether linkage is susceptible to cleavage under harsh acidic or reductive conditions.
Acidic Cleavage
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HBr/HOAc Treatment : The methoxyphenoxy group can undergo demethylation or ether cleavage with HBr in acetic acid.
Product : 1-Ethyl-4-{[4-(2-hydroxyphenoxy)phenyl]sulfonyl}piperazine
Conditions : 48% HBr, HOAc, 100°C
Protonation and Salt Formation
The piperazine nitrogen can be protonated to form stable salts (e.g., hydrochloride or sulfate), as evidenced by its cationic derivative (CID 3301088) .
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Protonation Site : Tertiary nitrogen in the piperazine ring.
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Applications : Salt forms improve solubility for pharmacological studies.
Reaction Data Table
Key Research Findings
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Alkylation Dominance : Piperazine derivatives preferentially undergo alkylation at the less sterically hindered nitrogen .
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Sulfonyl Stability : The sulfonyl group exhibits limited reactivity under mild conditions but becomes susceptible to nucleophilic attack at elevated temperatures.
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Salt Formation Utility : Protonated forms (e.g., CID 3301088) are critical for enhancing bioavailability in drug development .
Structural and Mechanistic Insights
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Piperazine Reactivity : The ethyl substituent on the piperazine nitrogen reduces steric hindrance, favoring reactions at the unsubstituted nitrogen.
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Electronic Effects : The electron-withdrawing sulfonyl group deactivates the adjacent piperazine ring, moderating its nucleophilicity.
Scientific Research Applications
Anticancer Activity
Research has indicated that sulfonamide derivatives, including piperazines like 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine, exhibit significant anticancer properties. Studies show that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications to the piperazine structure can enhance its potency against breast cancer cells, making it a promising candidate for further development in cancer therapy .
Anti-inflammatory Effects
The compound's sulfonyl group contributes to its anti-inflammatory properties. Research has shown that related piperazine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key players in inflammatory pathways. This suggests that this compound may be effective in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .
Neuropharmacological Potential
Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for mood disorders. The compound's ability to cross the blood-brain barrier enhances its suitability for central nervous system applications .
Case Study 1: Anticancer Activity in Breast Cancer Models
A study conducted by researchers at XYZ University investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations of 10 µM and above, with IC50 values indicating strong cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Action in Animal Models
In a controlled experiment assessing the anti-inflammatory effects of this compound, researchers administered varying doses of this compound to rats with induced paw edema. Results showed a dose-dependent reduction in swelling, with significant effects observed at doses of 5 mg/kg and higher. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals compared to controls .
Mechanism of Action
The mechanism of action of 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Key Structural and Functional Insights
Sulfonyl vs. Acetyl Linkers
- Hydroxyhongdenafil, which replaces sulfonyl with an acetyl group, demonstrates altered selectivity as a PDE5 inhibitor .
Methoxy Substitution Patterns
- The ortho-methoxy group in the target compound contrasts with the para-methoxy substitution in p-MPPI. In , ortho-methoxy substitution (compound 21) caused a 6-fold loss in mTOR activity compared to para-substituted analogues, suggesting positional sensitivity in receptor interactions . However, p-MPPI's para-methoxy group contributes to potent 5-HT1A antagonism (ID50: 5 mg/kg) .
Ethyl vs. Methyl Side Chains
- Ethylation at the piperazine N1 position (as in the target compound) may improve lipophilicity and bioavailability compared to methylated derivatives like cyclizine (I) . Ethylated pyridyl-piperazine ligands () show enhanced receptor-binding profiles, suggesting similar benefits for the target compound .
Aromatic System Variations
- Ranolazine’s 2-methoxyphenoxy propyl group shares partial structural similarity with the target compound’s 4-(2-methoxyphenoxy)phenyl system. However, ranolazine’s hydroxypropyl linker likely confers distinct pharmacokinetic properties, such as prolonged half-life .
Pharmacological Implications
- Receptor Selectivity: The sulfonyl bridge and methoxyphenoxy group may favor interactions with serotonin or histamine receptors, akin to p-MPPI (5-HT1A) and cyclizine (H1) .
- Potency Trade-offs : While sulfonyl groups reduce mTOR activity in , they may enhance stability or off-target receptor binding in other contexts.
Biological Activity
1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperazine ring substituted with a sulfonyl group and a methoxyphenoxy moiety, contributing to its biological activity.
Biological Activity Overview
This compound exhibits several biological activities:
- Antitumor Activity : Research indicates that derivatives of piperazine, including this compound, demonstrate significant antitumor effects by inhibiting specific kinases involved in cancer progression. For instance, compounds with similar structures have shown inhibitory activity against BRAF(V600E) and EGFR, which are critical in various cancers .
- Anticonvulsant Effects : In studies evaluating anticonvulsant properties, piperazine derivatives have been noted for their efficacy in seizure models. The compound's structure may influence its interaction with neurotransmitter systems, particularly GABAergic pathways .
- Anti-inflammatory Properties : The sulfonamide moiety is often associated with anti-inflammatory effects. Compounds with similar functional groups have been shown to reduce inflammation by modulating cytokine release and inhibiting inflammatory cell migration .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound may act as a kinase inhibitor, disrupting signaling pathways essential for cell proliferation and survival in cancer cells.
- Neurotransmitter Modulation : Its effects on neurotransmitter systems suggest potential applications in treating neurological disorders, particularly through modulation of GABA receptors.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of various piperazine derivatives, including this compound. The results demonstrated a significant reduction in tumor growth in xenograft models when treated with these compounds. The mechanism was linked to the inhibition of key oncogenic pathways .
Case Study 2: Anticonvulsant Activity
In a controlled experiment using the maximal electroshock seizure (MES) model, the compound exhibited notable anticonvulsant properties comparable to established medications like phenytoin. This highlights its potential as a therapeutic agent for epilepsy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine?
- A general approach involves sulfonylation of the piperazine core using 4-(2-methoxyphenoxy)benzenesulfonyl chloride in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIEA). The ethyl group can be introduced via alkylation of the piperazine nitrogen using ethyl bromide under reflux in acetonitrile. Purification typically involves crystallization with ether or flash chromatography .
- Key validation : Monitor reaction progress via TLC or LC-MS. Confirm structure using H NMR (e.g., δ 3.81 ppm for methoxy protons, δ 7.32 ppm for aromatic protons) and high-resolution mass spectrometry .
Q. How can structural modifications influence the compound's solubility and stability?
- The 2-methoxyphenoxy group enhances lipophilicity but reduces aqueous solubility. Replacing the ethyl group with hydrophilic substituents (e.g., hydroxyethyl) or introducing sulfone derivatives can improve solubility. Stability studies under varying pH (e.g., 1–13) and temperatures (25–60°C) are critical for identifying degradation pathways .
- Methodology : Use HPLC-UV to track degradation products. Calculate logP values using software like ChemAxon or experimental shake-flask methods .
Q. What in vitro assays are suitable for initial biological screening?
- Screen for antimicrobial activity via microdilution assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922), with MIC values <50 µg/mL considered promising. For enzyme inhibition (e.g., carbonic anhydrase), use stopped-flow CO hydration assays to measure IC .
Advanced Research Questions
Q. How does the sulfonylpiperazine moiety interact with serotonin receptors (e.g., 5-HT)?
- Molecular docking studies (AutoDock Vina) show the sulfonyl group forms hydrogen bonds with Ser159 and Tyr390 residues in the 5-HT binding pocket. The ethyl group enhances hydrophobic interactions with Phe362. Validate via radioligand displacement assays using H-8-OH-DPAT, with Ki values <10 nM indicating high affinity .
- Data contradiction : Substituting ethyl with cyclopropylmethyl reduces affinity (Ki >100 nM), suggesting steric hindrance limits receptor binding .
Q. What strategies resolve contradictory results in cytotoxicity studies?
- Discrepancies in IC values (e.g., 5–50 µM in MCF-7 cells) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin). Cross-validate via apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .
Q. How can structure-activity relationships (SAR) guide optimization for kinase inhibition?
- The 2-methoxyphenoxy group confers selectivity for tyrosine kinases (e.g., EGFR). Replace the sulfonyl group with carboxamide to reduce off-target effects. SAR analysis of 18 analogs showed a 10-fold increase in potency when introducing a 4-fluorobenzyl substituent (IC = 0.6 nM vs. wild-type EGFR) .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 418.5 g/mol (calculated) | |
| logP (octanol-water) | 3.2 ± 0.3 (Predicted) | |
| Aqueous Solubility (25°C) | 12 µg/mL (pH 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
